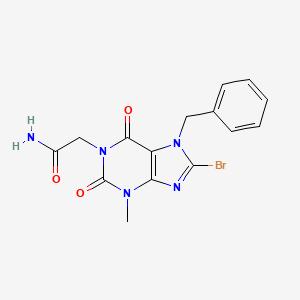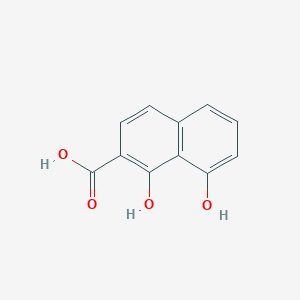![molecular formula C15H15N3O B2405418 N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034475-16-4](/img/structure/B2405418.png)
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide is a compound with the molecular formula C4H7NO and a molecular weight of 85.104 Da . It’s a part of the compound you’re asking about.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide consists of a three-membered cyclopropane ring attached to a carboxamide group .
Physical And Chemical Properties Analysis
Cyclopropanecarboxamide has a molecular weight of 85.104 Da and a monoisotopic mass of 85.052765 Da .
Aplicaciones Científicas De Investigación
PET Tracers for Serotonin 5-HT(1A) Receptors
One study highlighted the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs for WAY100635, demonstrating their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity for 5-HT1A receptors, along with promising pharmacokinetic properties for in vivo quantification in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activities
Another area of research involved the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives. These cyanopyridine derivatives have demonstrated good biological and therapeutic activities, showcasing a broad range of applications in pharmaceutical and agricultural fields. Their antimicrobial activities have been particularly noted, contributing to the ongoing exploration of cyclopropane carboxamide derivatives in developing new antimicrobial agents (Akbari, 2018).
Nonlinear Optical (NLO) and Molecular Docking Studies
Research into water-mediated synthesis of certain derivatives, including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, has explored their experimental and computational studies. These studies highlighted the compounds' NLO properties and potential anticancer activity, demonstrating significant interactions near the colchicine binding site of tubulin which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Exploration in Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled isonicotinamides, including 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, has been investigated for their potential as PET agents in imaging GSK-3 enzyme in Alzheimer's disease. This research provides a pathway for developing new diagnostic tools for Alzheimer's disease, showcasing the versatility of cyclopropane carboxamide derivatives in neurological research (Gao, Wang, & Zheng, 2017).
Anticancer Drug Candidates
A study on the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid demonstrated that these compounds exhibit antiproliferative activity. Particularly, one compound was found to have IC50 values comparable to cisplatin on various cancer cell lines, including a cisplatin-resistant line. This suggests the potential of these complexes as anticancer drug candidates, emphasizing the significance of pyridyl and pyrimidine derivatives in cancer research (Pierroz et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFOLOGVTUDCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

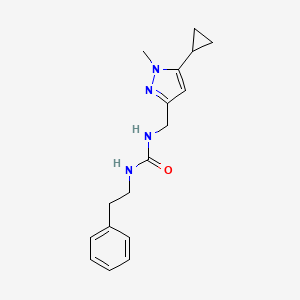
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
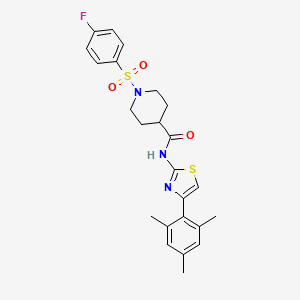
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
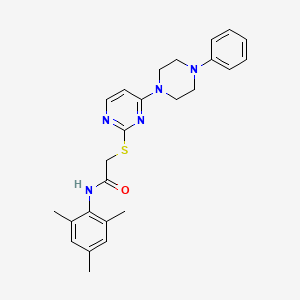
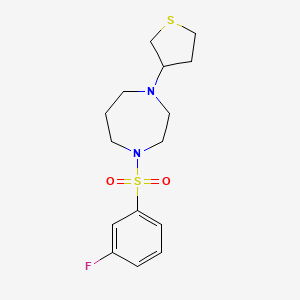
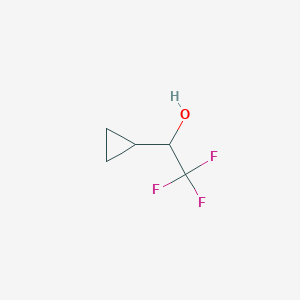
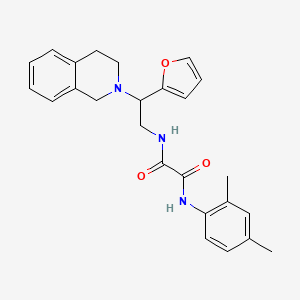
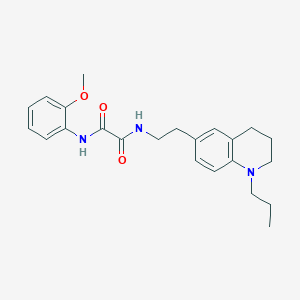
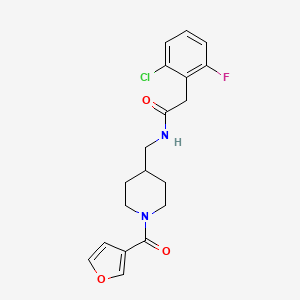
![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)
